4-Methylumbelliferyl b-D-galactopyranoside-6-sulphate sodium salt
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Overview
Description
4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt: is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for beta-galactosidase, an enzyme that hydrolyzes the compound to release 4-methylumbelliferone, which fluoresces under ultraviolet light. This property makes it valuable for detecting and quantifying beta-galactosidase activity in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactopyranosyl donor. This reaction is usually catalyzed by a Lewis acid such as silver triflate or boron trifluoride etherate.
Deprotection: The protective groups on the galactopyranosyl moiety are removed under acidic or basic conditions to yield 4-methylumbelliferyl beta -D-galactopyranoside.
Sulfation: The hydroxyl group at the 6-position of the galactopyranoside is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.
Neutralization: The resulting sulfate ester is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation and sulfation reactions efficiently.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The primary reaction of 4-Methylumbelliferyl beta -D-Galactopyranoside-6-sulfate Sodium Salt is hydrolysis by beta-galactosidase, resulting in the release of 4-methylumbelliferone and galactose-6-sulfate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical biochemical applications.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Beta-Galactosidase: This enzyme catalyzes the hydrolysis of the compound.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.
Reducing Agents: Agents like sodium borohydride can reduce the compound.
Major Products:
4-Methylumbelliferone: A fluorescent compound released upon hydrolysis.
Galactose-6-sulfate: A sugar derivative formed alongside 4-methylumbelliferone.
Scientific Research Applications
Chemistry:
Fluorometric Assays: Used as a substrate in fluorometric assays to detect and quantify beta-galactosidase activity.
Biology:
Microbial Detection: Employed in microbiology to detect beta-galactosidase-producing bacteria such as Escherichia coli.
Enzyme Kinetics: Used to study the kinetics of beta-galactosidase and other related enzymes.
Medicine:
Diagnostic Tools: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Industry:
Mechanism of Action
Mechanism: The compound acts as a substrate for beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under ultraviolet light. This fluorescence can be measured to quantify enzyme activity.
Molecular Targets and Pathways:
Beta-Galactosidase: The primary molecular target of the compound.
Fluorescence Pathway: The release of 4-methylumbelliferone and its subsequent fluorescence is the key pathway involved.
Comparison with Similar Compounds
4-Methylumbelliferyl beta -D-Glucuronide: Another fluorogenic substrate used for detecting beta-glucuronidase activity.
4-Methylumbelliferyl beta -D-Galactopyranoside: Similar to the sulfate salt but lacks the sulfate group, used for detecting beta-galactosidase activity.
Uniqueness:
Properties
Molecular Formula |
C16H17NaO11S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
sodium;[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14-,15-,16+;/m0./s1 |
InChI Key |
KHTOBGQRIASILC-GQWHDXKGSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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